
8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate
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Overview
Description
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is a brominated derivative of cyclic guanosine monophosphate (cGMP). It is a cell-permeable analog of cGMP, which plays a crucial role in various biological processes, including signal transduction and regulation of ion channels . This compound is widely used in scientific research due to its ability to mimic the effects of cGMP while being more resistant to hydrolysis by phosphodiesterases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate typically involves the bromination of guanosine 3’,5’-(cyclic) monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Mechanism of Action in Signal Transduction
8-Br-cGMP functions as a membrane-permeable activator of cGMP-dependent protein kinase (PKG). It exhibits 4.3-fold greater potency than native cGMP in activating PKG1α, a key enzyme regulating smooth muscle relaxation and vascular tone . Its bromine substitution at the 8-position enhances resistance to phosphodiesterase (PDE)-mediated hydrolysis, prolonging its intracellular activity .
Key Biochemical Interactions:
Inhibition of Calcium Mobilization
In rat caudal artery studies, 8-Br-cGMP (10–100 μM) suppressed phenylephrine-induced phosphatidylinositol (PI) hydrolysis, a pathway linked to intracellular Ca²⁺ release. This effect paralleled reductions in contractile responses, suggesting dual modulation of Ca²⁺ influx and store-operated channels .
Comparative Analysis with Calcium Modulators:
Compound | Effect on PI Hydrolysis | Effect on Contraction | Mechanism |
---|---|---|---|
8-Br-cGMP (10 μM) | ↓ 40% | ↓ 60% | PKG activation, Ca²⁺ channel inhibition |
Felodipine (10 nM) | ↓ 35% | ↓ 55% | L-type Ca²⁺ channel blockade |
Ryanodine (1 μM) | No effect | ↓ 30% | Depletes sarcoplasmic Ca²⁺ stores |
Physiological Effects in Smooth Muscle
8-Br-cGMP directly relaxes vascular and tracheal smooth muscle by:
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Activating PKG , which phosphorylates proteins regulating Ca²⁺ sensitivity (e.g., myosin light-chain phosphatase) .
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Inhibiting acetylcholine-induced Ca²⁺ oscillations in tracheal smooth muscle cells at 1–10 μM .
Chemical Stability and Solubility
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Solubility : 100 mg/mL in water (223 mM), making it suitable for aqueous experimental systems .
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Storage : Requires desiccation at -20°C to prevent decomposition .
Synthetic and Functional Analogues
Related compounds and their distinguishing features:
Compound | Key Property | Application |
---|---|---|
8-Br-PET-cGMP | Enhanced PDE resistance | Long-term PKG studies |
2'-DCGMP Sodium Salt | Deoxyribose modification | Nucleotide metabolism research |
Inosine-3',5'-cyclic Phosphate | Non-canonical cyclic nucleotide | Comparative signaling studies |
Scientific Research Applications
8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate, also known as 8-bromo-cyclic GMP, is a cell-permeable analog of cyclic GMP (cGMP) that is more resistant to hydrolysis by phosphodiesterases than its parent compound . It is known to preferentially activate cGMP-dependent protein kinase .
Scientific Research Applications
- Vascular Smooth Muscle Studies: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate has been shown to impact vascular smooth muscle. It can inhibit phenylephrine-induced contractions in rat isolated caudal artery . Moreover, it actively reduces intracellular free calcium concentrations in cultured rat aortic vascular smooth muscle cells .
- Protein Kinase G (PKG) Activation: This compound is a membrane-permeable cGMP analog that activates protein kinase G (PKG) . It is reportedly 4.3-fold more potent than cGMP in activating PKG1α and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .
- Calcium Oscillation Inhibition: 8-Bromoguanosine 3',5'-(cyclic) monophosphate can slow or inhibit the intracellular calcium oscillations of tracheal smooth muscle cells in response to acetylcholine .
- Modulation of Circadian Rhythms: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt can modulate circadian rhythms .
Data Table
Physicochemical Properties
Mechanism of Action
The compound exerts its effects by mimicking the action of cyclic guanosine monophosphate (cGMP). It activates cGMP-dependent protein kinases, which in turn regulate various cellular processes, including ion channel function, smooth muscle relaxation, and gene expression . The resistance to hydrolysis by phosphodiesterases allows for prolonged activation of cGMP-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenosine 3’,5’-(cyclic) monophosphate: A similar brominated cyclic nucleotide that acts as a cAMP analog.
Guanosine 3’,5’-(cyclic) monophosphate: The non-brominated form of the compound, which is less resistant to hydrolysis.
8-(4-Chlorophenylthio)-guanosine 3’,5’-(cyclic) monophosphate: Another cGMP analog with different substituents.
Uniqueness
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is unique due to its enhanced resistance to hydrolysis and its ability to selectively activate cGMP-dependent pathways. This makes it a valuable tool in research settings where prolonged activation of cGMP signaling is required .
Biological Activity
8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate (8-Br-cGMP) is a brominated analog of cyclic guanosine monophosphate (cGMP). This compound is notable for its enhanced stability against hydrolysis by phosphodiesterases compared to cGMP, making it a valuable tool in biological research. It primarily functions as an activator of cGMP-dependent protein kinases, which play critical roles in various physiological processes, including smooth muscle relaxation and signal transduction.
- Molecular Formula : C10H12BrN5NaO7P
- Molecular Weight : 448.1 g/mol
- CAS Number : 51116-01-9
- Appearance : White powder
8-Br-cGMP acts as a membrane-permeable analog of cGMP, preferentially activating cGMP-dependent protein kinase (PKG). It has been shown to be approximately 4.3-fold more potent than cGMP in activating PKG1α, leading to significant physiological effects such as relaxation of vascular smooth muscle and modulation of intracellular calcium levels.
Vascular Smooth Muscle Relaxation
Research indicates that 8-Br-cGMP effectively promotes relaxation in tracheal and vascular smooth muscle tissues. It inhibits acetylcholine-induced increases in intracellular calcium concentrations at concentrations ranging from 1 μM to 0.1 mM .
Inhibition of Calcium Release
In studies involving rat isolated caudal arteries, 8-Br-cGMP was found to inhibit phenylephrine-induced contractions without affecting phosphatidylinositol (PI) hydrolysis. This suggests that it may regulate vascular smooth muscle contraction by inhibiting calcium release from intracellular stores rather than directly affecting PI turnover .
Study on Smooth Muscle Contraction
A study published in Circulation Research demonstrated that 8-Br-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes. This effect underscores its potential role in modulating cardiac function and vascular tone .
Role in Cell Signaling
Another investigation highlighted the compound's role in signaling pathways involving nitric oxide. It was shown that vasodilators generating nitric oxide, like sodium nitroprusside, along with 8-Br-cGMP, inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells .
Comparative Table of Biological Effects
Properties
IUPAC Name |
sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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